1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one
Description
1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one (γ-lactam) core linked to a 1,2,3,4-tetrahydroisoquinoline moiety via a methylene bridge. This structural motif is notable in medicinal chemistry due to the prevalence of both pyrrolidinone and tetrahydroisoquinoline scaffolds in bioactive molecules targeting neurological and antimicrobial pathways .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-16-9-12(8-15(16)18)10-17-7-6-13-4-2-3-5-14(13)11-17/h2-5,12H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRAWOOJSYWUPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The resulting dihydro isoquinoline is then reduced to tetrahydroisoquinoline using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions (MCRs) which are powerful strategies in organic synthesis for generating molecular diversity and complexity. These methods improve atom economy, selectivity, and yield of the product, making them central to sustainable synthetic methodologies .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like H2O2 and TBHP, reducing agents like sodium borohydride and sodium cyanoborohydride, and dehydrating agents like POCl3, P2O5, and ZnCl2 .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions typically produce more saturated compounds .
Scientific Research Applications
1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. It has been shown to interact with dopamine receptors, inhibiting the formation of 3,4-dihydroxyphenylacetic acid and shifting dopamine catabolism toward COMT-dependent O-methylation . This compound also inhibits both monoamine oxidase A (MAO-A) and B (MAO-B) enzymes, increasing neurotransmitter levels in the brain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidinone or Tetrahydroisoquinoline Moieties
The following table summarizes key structural and synthetic differences between the target compound and related molecules:
Key Observations:
Structural Flexibility: The target compound shares a pyrrolidinone-tetrahydroisoquinoline backbone with patented derivatives (e.g., ), but lacks complex substituents like halogens or triazoles, which are linked to enhanced receptor binding in related molecules .
Synthetic Complexity: Compared to simpler analogs (e.g., Compound 58 in ), the target compound’s synthesis likely requires precise regioselective alkylation to position the tetrahydroisoquinoline group. In contrast, reductive amination dominates the synthesis of tetrahydroquinoline derivatives .
Biological Implications: While the antimicrobial activity of 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one is documented , the absence of explicit data for the target compound necessitates inferences from structural analogs.
Pharmacokinetic and Reactivity Comparisons
- Pyrrolidinone vs. Piperidine/Tetrahydroquinoline: The pyrrolidinone core in the target compound introduces a polar lactam group, improving aqueous solubility compared to fully saturated heterocycles like piperidine (Compound 58) .
- Substituent Effects : Halogenated derivatives (e.g., 5-bromo in ) demonstrate higher molecular weights and altered logP values, which may enhance blood-brain barrier penetration but reduce metabolic stability .
Research Findings and Data Gaps
- Synthesis: No explicit protocol for the target compound is provided in the evidence, though analogous reactions (e.g., reductive amination in , triazole coupling in ) suggest feasible routes.
- Biological Data: Limited to structural analogs; targeted studies on receptor binding, toxicity, or in vivo efficacy are needed to validate hypothetical CNS activity.
Biological Activity
1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one is a compound of interest due to its potential biological activities. It belongs to a class of molecules that are being investigated for their pharmacological properties, particularly in the context of neuropharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of 1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one can be represented as follows:
This compound features a pyrrolidinone ring and a tetrahydroisoquinoline moiety, which are significant for its biological interactions.
Research indicates that compounds similar to 1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one may interact with various neurotransmitter systems. Notably, studies on related structures have shown that they can act as modulators of dopamine receptors and may influence serotonin pathways. These interactions suggest potential applications in treating neurodegenerative diseases and mood disorders.
Neuroprotective Effects
A study focused on similar tetrahydroisoquinoline derivatives demonstrated neuroprotective effects against oxidative stress in neuronal cell lines. The mechanism involved the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS) production. This suggests that 1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one could exhibit similar protective properties in neuronal contexts.
Antidepressant-like Activity
In animal models, compounds with structural similarities have been reported to exhibit antidepressant-like effects. These effects were assessed using the forced swim test and tail suspension test, where treated animals showed reduced immobility times compared to controls. Such findings indicate the potential for 1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one to influence mood regulation.
Case Studies
Case Study 1: Neuroprotection in Parkinson's Disease Models
In a study examining the effects of tetrahydroisoquinoline derivatives on Parkinson's disease models in rats, it was found that these compounds could significantly reduce motor deficits and improve dopaminergic signaling. The administration of these compounds led to an increase in dopamine levels in the striatum and a decrease in neuroinflammation markers.
Case Study 2: Cognitive Enhancement
Another research effort evaluated the cognitive-enhancing properties of related compounds in aged mice. The results indicated improvements in memory retention and learning capabilities following treatment with tetrahydroisoquinoline derivatives. This suggests potential applications for 1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one in age-related cognitive decline.
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidin-2-one core followed by coupling with tetrahydroisoquinoline derivatives. Key steps include:
- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the pyrrolidinone and tetrahydroisoquinoline moieties.
- Salt formation : Conversion of free bases to dihydrochloride salts via HCl treatment in methanol, achieving >95% purity after drying under reduced pressure .
- Characterization :
- 1H NMR : Confirms substitution patterns and stereochemistry (e.g., methyl group integration at δ 1.2–1.5 ppm).
- MS (ESI) : Validates molecular ion peaks (e.g., [M+H]+ observed within ±0.5 Da accuracy).
- HPLC : Ensures purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How is the purity of this compound assessed, and what analytical techniques are recommended?
Methodological Answer: Purity assessment combines chromatographic and spectroscopic methods:
- HPLC : Primary method using gradients of acetonitrile/water (0.1% TFA) at 1 mL/min flow rate. Retention times are compared against standards .
- TLC : Pre-screening with silica gel plates (e.g., ethyl acetate/hexane 3:7) and UV visualization .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content verified within ±0.4% theoretical values .
Advanced Research Questions
Q. What strategies resolve contradictory data in biological activity assessments, such as nitric oxide synthase (NOS) inhibition?
Methodological Answer: Contradictions often arise from isoform selectivity (iNOS vs. nNOS/eNOS) or assay conditions. Mitigation strategies include:
- Enzyme source standardization : Use recombinant human iNOS, eNOS, or nNOS expressed in Baculovirus-infected Sf9 cells to minimize variability .
- Radiolabeled assays : Quantify L-[³H]citrulline formation from L-[³H]arginine to measure NOS activity directly .
- Dose-response curves : Perform IC50 comparisons across isoforms (e.g., iNOS IC50 < 100 nM vs. nNOS IC50 > 1 µM indicates selectivity) .
Q. How can reaction conditions be optimized to improve yield in multi-step synthesis?
Methodological Answer: Optimization focuses on solvent systems, catalysts, and reaction monitoring:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) for coupling steps to enhance solubility .
- Catalytic additives : Employ Pd(OAc)₂ or CuI for Suzuki-Miyaura couplings (yields improved by 15–20%) .
- Continuous-flow reactors : Maintain consistent temperature/pressure for exothermic steps (e.g., HCl salt formation) to reduce side products .
- In-line monitoring : Real-time FTIR or LC-MS tracks intermediate formation, enabling rapid adjustments .
Q. What advanced spectroscopic techniques confirm the stereochemistry of chiral centers?
Methodological Answer:
- Chiral HPLC : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol to resolve enantiomers (e.g., Rt = 8.2 min vs. 10.5 min for R/S forms) .
- NOESY NMR : Identifies spatial proximity between methyl groups and tetrahydroisoquinoline protons (e.g., cross-peaks at 2.5–3.0 ppm) .
- X-ray crystallography : Resolves absolute configuration; requires single crystals grown via vapor diffusion (e.g., methanol/water 1:1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
